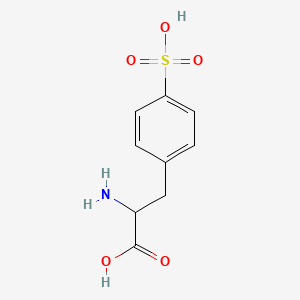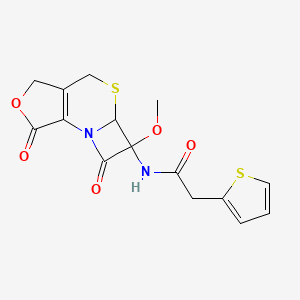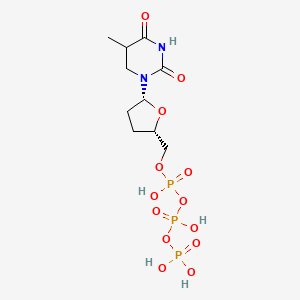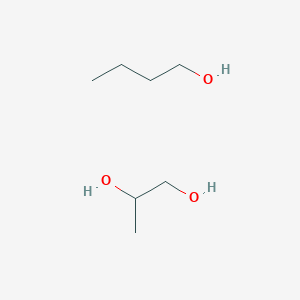
Antifoam pe-l
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antifoam PE-L, also known as Poly (propylene glycol) monobutyl ether, is a polyether-type antifoaming agent. It is widely used in various industrial and biotechnological processes to control and eliminate foam formation. This compound is characterized by its low cytotoxicity, making it suitable for applications in bacterial and cell cultures .
Preparation Methods
Antifoam PE-L is synthesized through the etherification of propylene glycol with butanol. The reaction typically involves the use of an acid catalyst under controlled temperature and pressure conditions. The industrial production of this compound involves large-scale reactors where the reaction parameters are optimized to achieve high yield and purity .
Chemical Reactions Analysis
Antifoam PE-L primarily undergoes substitution reactions due to the presence of hydroxyl groups. Common reagents used in these reactions include strong acids and bases. The major products formed from these reactions are various derivatives of poly (propylene glycol) monobutyl ether, which can be tailored for specific applications .
Scientific Research Applications
Antifoam PE-L has a wide range of scientific research applications:
Chemistry: Used as a foam control agent in various chemical reactions and processes.
Biology: Employed in cell culture and bacterial culture to prevent foam formation, which can interfere with the growth and viability of cells.
Medicine: Utilized in the production of pharmaceuticals where foam control is essential during the manufacturing process.
Industry: Applied in the production of lubricants, hydraulic fluids, and heat transfer fluids to prevent foam formation and ensure smooth operation .
Mechanism of Action
The mechanism of action of Antifoam PE-L involves the reduction of surface tension, which destabilizes the foam structure. The compound’s amphiphilic nature allows it to interact with both the gas and liquid phases, leading to the collapse of foam bubbles. This action is facilitated by the capillary pressure in the foam’s plateau borders, which drives the antifoaming effect .
Comparison with Similar Compounds
Antifoam PE-L is unique due to its low cytotoxicity and high efficiency in foam control. Similar compounds include:
Antifoam PE-H (Polyether-High): Higher viscosity and molecular weight, used in applications requiring more robust foam control.
Antifoam PE-M (Polyether-Medium): Medium viscosity and molecular weight, offering a balance between efficiency and ease of use.
Silicone-based Antifoams: Generally more effective but can be more cytotoxic and less suitable for biological applications .
This compound stands out for its versatility and safety in sensitive applications such as cell culture and pharmaceutical production.
Properties
Molecular Formula |
C7H18O3 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
butan-1-ol;propane-1,2-diol |
InChI |
InChI=1S/C4H10O.C3H8O2/c1-2-3-4-5;1-3(5)2-4/h5H,2-4H2,1H3;3-5H,2H2,1H3 |
InChI Key |
AXNCLTXKOHIWCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO.CC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-amino-1,2,3-trimethoxy-10-methylsulfanyl-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B12293458.png)
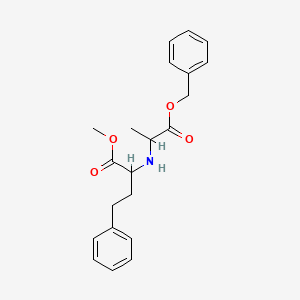
![N-[2-[4-[5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]octadecanamide](/img/structure/B12293468.png)
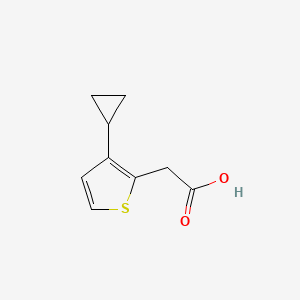
![3-(3-hydroxy-4-methoxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol](/img/structure/B12293478.png)
![4-Amino-1-[[(carbamoylamino)acetyl]methylamino]-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-6-O-methyl-L-chiro-inositol](/img/structure/B12293481.png)
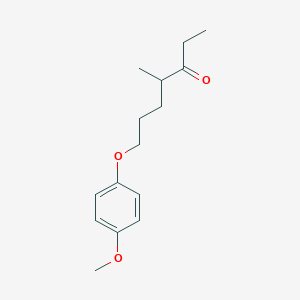
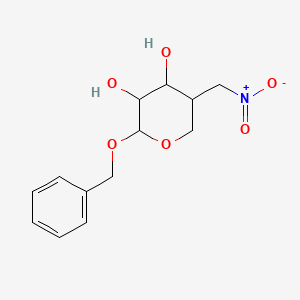
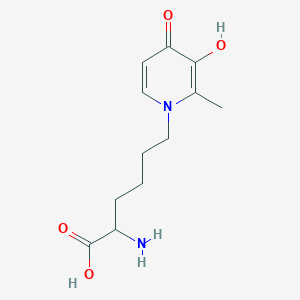
![5-(3-Cyclopentyloxy-4-methoxyphenyl)-3-[(3-methylphenyl)methyl]piperidin-2-one](/img/structure/B12293510.png)
